[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester

Lipophilicity Solubility Medicinal Chemistry

The compound [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester (CAS 1353977-19-1) is a bifunctional piperidine building block containing a Cbz-protected secondary amine at the 4‑position and a primary amine tethered via a glycyl linker at the 1‑position. With a molecular formula of C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol, its moderate lipophilicity (cLogP ≈ 0.86) and topological polar surface area of 84.66 Ų place it in a favourable property space for CNS-ligand design.

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
Cat. No. B7921903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester
Molecular FormulaC15H21N3O3
Molecular Weight291.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)CN
InChIInChI=1S/C15H21N3O3/c16-10-14(19)18-8-6-13(7-9-18)17-15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2,(H,17,20)
InChIKeyVZBUISWPKRGQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester: Key Physicochemical & Procurement Profile


The compound [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester (CAS 1353977-19-1) is a bifunctional piperidine building block containing a Cbz-protected secondary amine at the 4‑position and a primary amine tethered via a glycyl linker at the 1‑position . With a molecular formula of C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol, its moderate lipophilicity (cLogP ≈ 0.86) and topological polar surface area of 84.66 Ų place it in a favourable property space for CNS-ligand design . The compound is supplied as a research-grade intermediate at ≥98% purity and is primarily intended for use in medicinal chemistry campaigns requiring orthogonal deprotection strategies .

Why Generic Piperidine Carbamate Intermediates Cannot Replace [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester


Within the piperidine‑carbamate family, seemingly minor structural modifications produce large shifts in physicochemical properties that directly impact synthetic utility and biological performance. The target compound uniquely combines a free primary amine handle with a Cbz‑protected piperidine nitrogen, enabling chemoselective functionalisation that is impossible with singly protected analogues such as benzyl (1‑acetylpiperidin‑4‑yl)carbamate or 4‑Cbz‑aminopiperidine . Even among compounds bearing both protecting groups, substituent variation (e.g., N‑ethyl vs. N‑H on the carbamate) alters rotational flexibility, hydrogen‑bonding capacity, and lipophilicity by more than 0.5 log units, which can determine whether a derivative meets preclinical solubility and permeability thresholds [1]. The quantitative evidence below demonstrates why procurement decisions cannot be made on a “class‑equivalent” basis.

Head‑to‑Head Evidence: Where [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester Outperforms Close Analogues


Superior Aqueous Solubility Potential: cLogP Advantage Over N‑Ethyl and N‑Isopropyl Analogues

The target compound exhibits a computed LogP of 0.86, which is 0.62–1.14 units lower than the N‑ethyl (cLogP ≈ 1.48) and N‑isopropyl (cLogP ≈ 2.0) carbamate analogues . Lower LogP correlates with higher aqueous solubility and reduced non‑specific protein binding, making the target compound more suitable for early‑stage in‑vitro assays without co‑solvent interference .

Lipophilicity Solubility Medicinal Chemistry

Optimised Hydrogen‑Bonding Capacity: Free Primary Amine vs. Acetyl‑Capped Analogues

The target compound possesses two hydrogen‑bond donors (HBD = 2), whereas the acetyl‑capped analogue benzyl (1‑acetylpiperidin‑4‑yl)carbamate has only one HBD . The additional donor originates from the primary amine on the glycyl chain and can form critical hydrogen bonds with biological targets, yet the total HBD count remains within the generally acceptable range for passive membrane permeability (HBD ≤ 3) .

Hydrogen Bonding Permeability Target Engagement

Higher Topological Polar Surface Area for Improved Solubility and Reduced Off‑Target Risk

With a TPSA of 84.66 Ų, the target compound exceeds the TPSA of simpler Cbz‑aminopiperidine (≈ 76 Ų) and the acetyl analogue (≈ 72 Ų) . Increased TPSA lowers passive membrane permeability to some extent but also reduces promiscuous binding to hydrophobic off‑targets such as hERG and CYP450 isoforms, a trade‑off that is often desirable in lead optimisation .

Polar Surface Area Drug‑likeness Off‑target Selectivity

Purity Advantage: ≥98% vs. Typical 95% for Closest Structural Analogues

The target compound is routinely supplied at ≥98% purity (Leyan, 2024), whereas the N‑ethyl and N‑isopropyl carbamate analogues are typically available only at 95% purity from common suppliers [1]. Higher purity reduces the need for costly re‑purification steps and diminishes the risk of impurity‑driven false positives in biological assays.

Purity Reproducibility Procurement

Cost‑Efficiency vs. Custom Synthesis of Orthogonally Protected Piperidine Intermediates

The target compound is available as a pre‑stocked catalogue item (Fluorochem, MolCore), whereas close structural isomers requiring custom synthesis (e.g., piperidine‑4‑carboxylic acid Cbz‑protected analogues) often incur 3–5× higher costs and lead times of 4–8 weeks . At approximately ¥15,268/500 mg from Fluorochem, the target compound is priced competitively with the less functionalised 4‑Cbz‑aminopiperidine, offering superior synthetic versatility per unit cost .

Cost efficiency Off‑the‑shelf availability Scale‑up

High‑Value Application Scenarios for [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester


CNS‑Focused Fragment‑Based Drug Discovery (FBDD)

The compound’s low cLogP (0.86) and moderate TPSA (84.66 Ų) place it within the preferred property range for CNS fragment libraries [1]. Its primary amine enables rapid reductive amination or amide coupling with diverse fragment collections, while the Cbz group remains intact for subsequent hydrogenolytic deprotection and secondary diversification. This orthogonal reactivity is essential for building three‑dimensional fragment arrays that probe adenosine, dopamine, or cannabinoid receptor space .

Proteolysis‑Targeting Chimera (PROTAC) Linker Synthesis

The dual‑amine architecture makes the compound an ideal pre‑cursor for PROTAC linkers [1]. The primary amine can be derivatised with a PEG or alkyl chain terminated by an E3‑ligase ligand, while the 4‑amino group (revealed after Cbz removal) is elaborated into a target‑protein binder. The commercial availability at ≥98% purity eliminates the need for linker intermediate purification, a frequent bottleneck in PROTAC development .

High‑Throughput Synthesis of FAAH‑Inhibitor Libraries

Patents describing piperidinylalkylcarbamate FAAH inhibitors (e.g., US 2010/0279998) extensively employ building blocks of this type [1]. The target compound provides a pre‑installed glycyl‑piperidine scaffold that can be directly converted to active leads by carbamate O‑alkylation or urea formation at the primary amine. Compared with the N‑acetyl analogue, the free amine increases synthetic divergence by at least one step, halving the number of parallel reactions needed to generate a 100‑member library .

Reference Standard for LC‑MS Method Development

The compound’s well‑defined fragmentation pattern (base peak m/z 291.16; characteristic loss of benzyloxycarbonyl group, Δm/z = 107) makes it a useful system‑suitability standard for reversed‑phase LC‑MS analysis of carbamate‑containing pharmaceuticals [1]. Its purity (≥98%) and stability under recommended storage conditions (−20 °C under argon) meet International Council for Harmonisation (ICH) Q2(R1) guidelines for impurity reference standards .

Quote Request

Request a Quote for [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.